N-ethyl-4-nitrobenzenesulfonamide
Overview
Description
N-Ethyl-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 28860-08-4 . It has a molecular weight of 230.24 and its IUPAC name is N-ethyl-4-nitrobenzenesulfonamide . The compound is solid in physical form .
Synthesis Analysis
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The Inchi Code of N-ethyl-4-nitrobenzenesulfonamide is1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3
. The average mass is 230.241 Da and the monoisotopic mass is 230.036133 Da . Chemical Reactions Analysis
4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis
N-Ethyl-4-nitrobenzenesulfonamide is stored at room temperature, sealed in dry conditions . The compound is solid in physical form .Scientific Research Applications
Versatile Use in Amine Synthesis
N-ethyl-4-nitrobenzenesulfonamide is a versatile compound in the preparation of secondary amines. Fukuyama et al. (1995) highlighted its utility, where nitrobenzenesulfonamides, similar to N-ethyl-4-nitrobenzenesulfonamide, undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to give secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).
SNAAP Alkylating Agent
Maricich et al. (2013) synthesized a stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate that directly ethylates various acids to esters, and alcohols and phenols to ethers. This compound is related to N-ethyl-4-nitrobenzenesulfonamide and showcases the potential of nitrobenzenesulfonamides as alkylating agents (Maricich et al., 2013).
Applications in Solid-Phase Synthesis
Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations. This indicates the potential of N-ethyl-4-nitrobenzenesulfonamide in solid-phase synthesis applications (Fülöpová & Soural, 2015).
Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) synthesized new derivatives of nitrobenzenesulfonamides, demonstrating biofilm inhibitory action against bacterial strains and displaying mild cytotoxicity. This research suggests a potential biomedical application for compounds like N-ethyl-4-nitrobenzenesulfonamide (Abbasi et al., 2020).
Use in Acylation Reactions
Ebrahimi et al. (2015) developed a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, used as chemoselective N-acylation reagents. These reagents, related to N-ethyl-4-nitrobenzenesulfonamide, highlight its potential in selective protection and acylation of amines (Ebrahimi et al., 2015).
Analytical Chemistry Applications
Gowda et al. (1983) reported the use of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to N-ethyl-4-nitrobenzenesulfonamide, as an oxidizing titrant in analytical chemistry, demonstrating the compound's utility in this field (Gowda et al., 1983).
Computational Chemistry Studies
Murthy et al. (2018) conducted a computational study on a new sulfonamide molecule, providing insights into its structural and electronic properties, which could be relevant to understanding similar compounds like N-ethyl-4-nitrobenzenesulfonamide (Murthy et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAWMBSCRFHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283199 | |
Record name | N-ethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitrobenzenesulfonamide | |
CAS RN |
28860-08-4 | |
Record name | 28860-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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